molecular formula C16H12Cl2FNO2 B5772112 N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

Cat. No. B5772112
M. Wt: 340.2 g/mol
InChI Key: VMXWFFOHOMVJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, commonly known as DCFB, is a chemical compound that has been widely used in scientific research applications. This compound is known for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

DCF is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DCFB has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DCF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. DCFB has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, DCFB has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle. It is also toxic and can be harmful if not handled properly.

Future Directions

There are several future directions for the study of DCF. One potential direction is the development of new derivatives of DCF that have improved therapeutic properties. Another direction is the study of DCF's potential in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the development of new methods for the synthesis of DCF could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, DCFB is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is well understood, and it has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant effects. While there are some limitations to its use in lab experiments, there are also several future directions for its study that could lead to the development of new and improved therapeutic agents.

Synthesis Methods

DCF is synthesized by the reaction between 2,4-dichlorophenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then treated with butanoyl chloride to obtain the final product, DCFB.

Scientific Research Applications

DCF is widely used in scientific research applications due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. DCFB has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO2/c17-11-3-6-14(13(18)9-11)20-16(22)8-7-15(21)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXWFFOHOMVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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